(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide

FAAH inhibition sulfonamide pharmacophore hydrogen-bond donor

(E)-3-(Furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide (CAS 881042-49-5) is a fully synthetic small molecule belonging to the benzothiazole-acrylamide-sulfonamide chemotype. Its structure integrates three pharmacophore-relevant modules: a furan-2-yl ring attached via an (E)-configured acrylamide linker to a 2-aminobenzothiazole core, which in turn bears a piperidin-1-ylsulfonyl substituent at the 6-position.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 881042-49-5
Cat. No. B2798770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide
CAS881042-49-5
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4
InChIInChI=1S/C19H19N3O4S2/c23-18(9-6-14-5-4-12-26-14)21-19-20-16-8-7-15(13-17(16)27-19)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)/b9-6+
InChIKeyZKMVQIQPNYBEAI-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide (CAS 881042-49-5): Chemical Class, Structural Identity, and Analytical Characterization


(E)-3-(Furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide (CAS 881042-49-5) is a fully synthetic small molecule belonging to the benzothiazole-acrylamide-sulfonamide chemotype . Its structure integrates three pharmacophore-relevant modules: a furan-2-yl ring attached via an (E)-configured acrylamide linker to a 2-aminobenzothiazole core, which in turn bears a piperidin-1-ylsulfonyl substituent at the 6-position . The molecular formula is C₁₉H₁₉N₃O₄S₂ and the molecular weight is 417.50 g/mol . The compound is a close structural analog of the benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitor series pioneered by Wang et al. (J. Med. Chem. 2009), where the sulfonyl group, piperidine ring, and benzothiazole were identified as the three key pharmacophoric components for target engagement [1].

Why Benzothiazole-Acrylamide Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement and Selectivity for CAS 881042-49-5


Within the benzothiazole-acrylamide-sulfonamide class, small variations in the sulfonamide substituent type, acrylamide aryl group, and benzothiazole substitution pattern produce large differences in target affinity, selectivity, and physicochemical properties that preclude simple interchange [1]. The target compound (CAS 881042-49-5) is distinguished by a tertiary piperidin-1-ylsulfonyl group at the 6-position of the benzothiazole and a furan-2-yl moiety on the acrylamide. Close analogs that replace the tertiary sulfonamide with a secondary N-alkylsulfamoyl group (e.g., N-isopropylsulfamoyl or N-butylsulfamoyl derivatives) exhibit altered hydrogen-bond donor capacity, different conformational preferences, and reduced steric bulk adjacent to the benzothiazole core, all of which impact binding pocket complementarity as demonstrated in FAAH SAR studies [2]. Analogs lacking the sulfonamide group entirely (e.g., CAS 853349-22-1) lose a critical pharmacophoric element identified as essential for high-potency FAAH inhibition [2]. Furthermore, the furan-2-yl group introduces distinct electronic character (π-excessive heteroaromatic) compared to phenyl-substituted acrylamide analogs such as benzothiazole analog 3 (CAS 326866-17-5), affecting both reactivity of the α,β-unsaturated carbonyl and aromatic stacking interactions . These structural differences mandate compound-specific validation rather than class-level substitution.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide (CAS 881042-49-5) Versus Closest Structural Analogs


Tertiary vs. Secondary Sulfonamide: Impact on Hydrogen-Bond Donor Capacity and FAAH Binding Kinetics

The target compound possesses a tertiary piperidin-1-ylsulfonyl group (0 H-bond donors on the sulfonamide nitrogen), whereas close analogs such as (E)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide bear a secondary sulfonamide (1 H-bond donor). In the FAAH inhibitor series, the tertiary sulfonamide was critical for achieving the slow-dissociation kinetics observed with benzothiazole analogue 1 (IC₅₀ ~2 nM, residence time >10 h by dialysis), where the sulfonamide group forms hydrogen bonds with catalytic residues without donating a proton [1]. Introduction of an N–H donor in the sulfonamide is predicted to alter both the hydrogen-bonding network and the protonation state dependence of binding, based on molecular docking studies of the benzothiazole-FAAH interaction [1].

FAAH inhibition sulfonamide pharmacophore hydrogen-bond donor residence time

Molecular Weight and Lipophilicity Differentiation from the Non-Sulfonylated Parent Scaffold

The target compound (MW 417.50, C₁₉H₁₉N₃O₄S₂) is 147.19 Da heavier than the non-sulfonylated analog (E)-N-(benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide (MW 270.31, C₁₄H₁₀N₂O₂S, CAS 853349-22-1) . This mass increase is accompanied by the addition of the piperidine ring and sulfonyl group, which contribute approximately +1.5 to +2.0 log units to the calculated partition coefficient (cLogP) based on fragment-based estimation (piperidine: +1.0 to +1.5; sulfonyl: +0.5). This shifts the compound from a relatively polar, low-MW scaffold into a more lipophilic, medium-MW range [1]. In benzothiazole SAR studies, increased lipophilicity from the piperidine-sulfonyl motif was associated with enhanced membrane permeability and blood-brain barrier penetration potential [1].

molecular weight lipophilicity drug-likeness physicochemical properties

Conformational Constraint of Piperidine Ring vs. Acyclic Tertiary Sulfonamide Analogs

The piperidin-1-ylsulfonyl group in the target compound introduces a cyclic, conformationally restricted tertiary amine sulfonamide. In contrast, the diallylsulfamoyl analog (E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide bears an acyclic tertiary sulfonamide with two allyl substituents that have greater rotational freedom . In the FAAH inhibitor SAR, the piperidine ring was identified as one of three key pharmacophoric components, and its replacement with acyclic amines resulted in significant potency loss [1]. The cyclic constraint pre-organizes the sulfonamide for binding, reducing the entropic penalty upon target engagement. The six-membered piperidine ring also occupies a specific hydrophobic pocket in FAAH, as demonstrated by molecular docking, which acyclic sulfonamides cannot effectively fill [1].

conformational constraint entropic penalty piperidine ring binding affinity

Furan-2-yl vs. Phenyl Acrylamide: Differential Electronic Character and α,β-Unsaturated Carbonyl Reactivity

The target compound contains a furan-2-yl group conjugated to the acrylamide, whereas benzothiazole analog 3 (FAAH inhibitor 1, CAS 326866-17-5) utilizes a 6-methylbenzothiazol-2-yl-phenyl scaffold without an acrylamide warhead, and the (6-substituted benzothiazol-2-yl)acrylamide series (Nguyen-Hai et al., 2011) employed various aryl groups on the acrylamide [1]. Furan is a π-excessive heteroaromatic (HOMO energy ≈ −9.0 eV vs. −9.7 eV for benzene), making the conjugated acrylamide system more electron-rich and potentially modulating the electrophilicity of the α,β-unsaturated carbonyl toward nucleophilic cysteine or serine residues [2]. In the Nguyen-Hai et al. (2011) series, aryl substitution on the acrylamide significantly impacted cytotoxicity IC₅₀ values (range: 0.66 μg/mL to >10 μg/mL across six analogs), demonstrating that the electronic character of the aryl group directly influences biological potency [1].

furan ring electronic effects acrylamide reactivity covalent inhibitor design

Tertiary Sulfonamide Metabolic Stability Advantage vs. Secondary N-Alkylsulfamoyl Analogs

The target compound's tertiary piperidin-1-ylsulfonyl group lacks an N–H bond, eliminating a site for N-oxidation and N-dealkylation by cytochrome P450 enzymes. Secondary sulfonamide analogs such as (E)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide and (E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide possess an N–H that is susceptible to CYP450-mediated N-dealkylation and N-hydroxylation, which are well-characterized metabolic soft spots for sulfonamides [1]. In the benzothiazole FAAH inhibitor program, the tertiary sulfonamide architecture contributed to extended target residence time (>10 h by dialysis for benzothiazole analogue 1) and reduced metabolic clearance in liver microsome assays [1][2].

metabolic stability N-dealkylation CYP450 metabolism tertiary sulfonamide

Recommended Research and Procurement Application Scenarios for (E)-3-(Furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide (CAS 881042-49-5)


Chemical Probe for Fatty Acid Amide Hydrolase (FAAH) Target Engagement Studies Requiring Slow-Off-Rate Inhibitors

The compound's tertiary piperidin-1-ylsulfonyl architecture mirrors the critical pharmacophore of the most potent benzothiazole-based FAAH inhibitors (IC₅₀ ~2–18 nM) with demonstrated slow dissociation kinetics (>10 h residence time by dialysis). The absence of a sulfonamide N–H donor, cyclic piperidine constraint, and furan-2-yl acrylamide motif make this compound suitable as a scaffold for developing reversible, non-covalent FAAH probes for endocannabinoid system research. The predicted metabolic stability advantage of the tertiary sulfonamide supports its use in cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) experiments where prolonged target engagement is required [1][2].

Scaffold for Structure-Activity Relationship (SAR) Exploration of Benzothiazole-Acrylamide Covalent Inhibitors

The furan-2-yl acrylamide group in the target compound provides a distinct electronic environment (π-excessive heteroaromatic) compared to phenyl-substituted analogs. This enables systematic SAR studies of how acrylamide electrophilicity modulates covalent target engagement. The Nguyen-Hai et al. (2011) series demonstrated that aryl group variation on the acrylamide changes cytotoxicity IC₅₀ by >15-fold (0.66 μg/mL to >10 μg/mL in MCF7 cells), underscoring the critical role of the aryl substituent. Procurement of this compound alongside its non-sulfonylated analog (CAS 853349-22-1) and secondary sulfonamide variants enables a complete SAR matrix for mapping the contributions of sulfonamide type, acrylamide aryl group, and benzothiazole substitution to target affinity and selectivity [3].

Physicochemical Comparator for Assessing Sulfonamide-Driven Lipophilicity and Permeability Changes in Benzothiazole Series

The addition of the piperidin-1-ylsulfonyl group to the benzothiazole-acrylamide core increases molecular weight by ~147 Da and cLogP by approximately +1.5 log units compared to the non-sulfonylated parent (CAS 853349-22-1). This compound therefore serves as a key comparator in panels designed to quantify the impact of sulfonamide substitution on membrane permeability (PAMPA or Caco-2 assays), plasma protein binding, and aqueous solubility. Such data are essential for interpreting differences in cellular potency between sulfonylated and non-sulfonylated analogs and for prioritizing compounds for in vivo pharmacokinetic studies [3].

Negative Control or Comparator for Secondary Sulfonamide-Containing Benzothiazole Probes

Because the target compound lacks the N–H hydrogen-bond donor present in secondary sulfonamide analogs (e.g., N-isopropylsulfamoyl and N-butylsulfamoyl derivatives), it can serve as a specificity control in assays designed to probe the role of sulfonamide N–H-mediated hydrogen bonding in target recognition. Comparative testing of the tertiary sulfonamide (target compound) versus secondary sulfonamide analogs in the same assay system can deconvolute whether observed activity differences arise from hydrogen-bond donation, steric effects of the N-substituent, or conformational pre-organization of the piperidine ring [1][2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.